(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Overview
Description
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is a chiral imidazolidinone compound. It is widely recognized for its role as an organocatalyst in various asymmetric synthesis reactions. The compound’s unique structure, featuring a tert-butyl group and a benzyl group, contributes to its high selectivity and efficiency in catalyzing enantioselective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone typically involves the reaction of tert-butylamine with benzyl isocyanate, followed by cyclization with formaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: It can be reduced to yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of imidazolidinone oxides.
Reduction: Production of secondary amines.
Substitution: Generation of substituted imidazolidinones with various functional groups
Scientific Research Applications
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is extensively used in scientific research due to its versatility as an organocatalyst. Its applications include:
Chemistry: It is employed in asymmetric synthesis reactions, such as the Friedel-Crafts and Mukaiyama-Michael reactions, to produce enantioenriched compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of chiral drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone involves its function as a chiral organocatalyst. It facilitates enantioselective reactions by forming transient intermediates with substrates, thereby directing the formation of chiral products. The tert-butyl and benzyl groups provide steric hindrance, ensuring high selectivity in the catalytic process. The compound interacts with molecular targets such as aldehydes and ketones, promoting their transformation into enantioenriched products through nucleophilic addition and cycloaddition reactions .
Comparison with Similar Compounds
- (2S,5S)-2-tert-Butyl-3-methyl-5-phenylmethyl-4-imidazolidinone
- (2S,5S)-5-Benzyl-2-tert-butyl-3-methyl-4-imidazolidinone
- (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone
Comparison: Compared to similar compounds, (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone exhibits higher catalytic efficiency and selectivity due to its unique steric and electronic properties. The presence of both tert-butyl and benzyl groups enhances its ability to stabilize transition states and intermediates, leading to improved reaction outcomes. Its versatility in catalyzing a wide range of enantioselective reactions makes it a valuable tool in asymmetric synthesis .
Properties
IUPAC Name |
(2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHPYKHVYFTIOI-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1N[C@H](C(=O)N1C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437926 | |
Record name | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346440-54-8 | |
Record name | 5-Benzyl-2-tert-butyl-3-methyl-4-imidazolidinone, (2S,5S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346440548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BENZYL-2-TERT-BUTYL-3-METHYL-4-IMIDAZOLIDINONE, (2S,5S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LC842A6QP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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